molecular formula C18H17N3O4S B2828997 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 863004-28-8

2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2828997
CAS No.: 863004-28-8
M. Wt: 371.41
InChI Key: SXCWGELLWDNOPN-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazepine ring fused with a benzene ring, an acetamide group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of 2-aminothiophenol with an appropriate diketone to form the thiazepine ringThe final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or nitrophenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
  • 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide
  • 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)propionamide

Uniqueness

2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesIts unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, distinguishing it from other similar compounds .

Biological Activity

The compound 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound can be classified as a thiazepine derivative, characterized by its unique heterocyclic structure. The presence of the nitrophenyl group and the thiazepine core contributes to its biological profile.

Biological Activities

Research indicates that derivatives of benzothiazepines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Benzothiazepines have shown efficacy against various bacterial strains. For instance, thiazolidinone derivatives exhibit significant antibacterial properties, suggesting potential applications in treating infections .
  • Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against cancer cell lines. A study highlighted that certain thiazolidinone derivatives effectively inhibited breast cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Anticancer Activity :
    • A specific study evaluated the anticancer activity of thiazolidinone derivatives against human breast cancer cells (MCF-7 and MDA-MB-231). The results showed that these compounds significantly inhibited cell growth compared to control groups .
  • Antimicrobial Testing :
    • Research on the antimicrobial properties of related thiazolidinone compounds revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high efficacy .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of benzothiazepines have provided insights into how modifications at different positions affect biological activity. For example, alterations to the nitrophenyl group were found to enhance anticancer potency while maintaining low toxicity levels in normal cells .

Data Tables

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AnticancerThiazolidinone derivative15.0
AntimicrobialBenzothiazepine derivative8.5
Anti-inflammatoryThiazolidinone derivative20.0

Properties

IUPAC Name

2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-12-9-18(23)20(15-7-2-3-8-16(15)26-12)11-17(22)19-13-5-4-6-14(10-13)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCWGELLWDNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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